3-(2,3-Dichlorophenyl)piperidine

Description

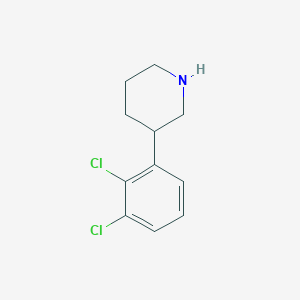

3-(2,3-Dichlorophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2,3-dichlorophenyl group attached to the piperidine ring imparts unique chemical and biological properties to this compound. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula |

C11H13Cl2N |

|---|---|

Molecular Weight |

230.13 g/mol |

IUPAC Name |

3-(2,3-dichlorophenyl)piperidine |

InChI |

InChI=1S/C11H13Cl2N/c12-10-5-1-4-9(11(10)13)8-3-2-6-14-7-8/h1,4-5,8,14H,2-3,6-7H2 |

InChI Key |

QZTXKHGLJTUATD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=C(C(=CC=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)piperidine typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve high purity.

Industrial Production Methods

For industrial production, the method involves the use of 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride in a mass ratio of 1:0.8-2.0. The reaction is conducted at elevated temperatures, and the product is purified using protonic solvents. This method yields a product with a purity of over 99.5% and a yield of more than 59.5% .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

The search results do not provide information about the applications of "3-(2,3-Dichlorophenyl)piperidine." However, some results discuss compounds with similar chemical structures, such as 1-(2,3-dichlorophenyl) piperazine and N-(3,4-dichlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide, which may have related applications.

1-(2,3-dichlorophenyl) piperazine

1-(2,3-dichlorophenyl) piperazine hydrochloride is a main intermediate of the atypical antipsychotic drug Aripiprazole . A method for detecting 1- (2, 3-dichlorophenyl) piperazine hydrochloride, useful in ensuring the quality of aripiprazole, has been developed .

N-(3,4-dichlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

This compound has potential applications in medicinal chemistry and pharmacology.

- Biological Activity Research suggests it interacts with biological targets and modulates signaling pathways involved in inflammation and cancer. It can modulate G protein-coupled receptors (GPCRs) and tyrosine kinases.

- Pharmacological Properties It demonstrates cytotoxic activity against cancer cell lines and exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro.

- Scientific Research Applications It may have anticancer and antimicrobial properties, as well as neurological applications.

- Case Studies Studies have shown effectiveness in preclinical models for breast cancer and inflammation.

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may interact with receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Piperidine: A basic six-membered ring structure with one nitrogen atom.

2,3-Dichlorophenylpiperazine: Similar structure but with a piperazine ring instead of piperidine.

Pyridine: A six-membered ring with one nitrogen atom, but with different chemical properties.

Uniqueness

3-(2,3-Dichlorophenyl)piperidine is unique due to the presence of the 2,3-dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications.

Biological Activity

3-(2,3-Dichlorophenyl)piperidine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H12Cl2N

- Structure : The compound features a piperidine ring substituted with a dichlorophenyl group at the 3-position, with chlorine atoms located at the 2 and 3 positions on the phenyl ring. This substitution pattern is crucial for its biological activity.

Research indicates that this compound may interact with various biological targets, including receptors and enzymes. Its binding to these targets can modulate their activity, leading to physiological effects such as:

- Analgesia : Potential pain-relieving properties.

- Anti-inflammatory Effects : Possible reduction in inflammation through modulation of relevant pathways.

The specific mechanisms are still under investigation, but the compound's structural features suggest it could influence neurotransmitter systems that are significant in pain and mood disorders.

Pharmacological Properties

Several studies have explored the pharmacological potential of this compound:

- Receptor Binding : The compound has been shown to bind to specific receptors, which may contribute to its analgesic and anti-inflammatory effects. Its interactions with neurotransmitter systems suggest a possible role in treating conditions like depression and anxiety .

- Antimicrobial Activity : Although primarily studied for its analgesic properties, there is emerging evidence suggesting potential antimicrobial activities. Similar compounds have demonstrated effectiveness against various bacterial strains .

Comparative Analysis with Analogous Compounds

A comparative analysis of this compound with structurally similar compounds highlights its unique biological profile:

| Compound | Chlorine Substitution Pattern | Unique Features |

|---|---|---|

| This compound | 2 and 3 | Potential for specific receptor interactions |

| 3-(2,4-Dichlorophenyl)piperidine | 2 and 4 | Different reactivity profile due to chlorine positioning |

| 3-(3,5-Dichlorophenyl)piperidine | 3 and 5 | May exhibit distinct pharmacological properties |

| 3-(2,6-Dichlorophenyl)piperidine | 2 and 6 | Altered binding affinities compared to other isomers |

The unique positioning of chlorine atoms in this compound may confer advantages in selectivity and potency compared to its analogs, making it a candidate for targeted therapies in medicinal chemistry.

In Vitro Studies

Several studies have evaluated the biological activity of related piperidine derivatives:

- A study on alkyl derivatives of piperidine indicated moderate antiviral activity against HIV-1 and other viruses. Although not directly related to this compound, these findings underscore the potential of piperidine derivatives in antiviral applications .

- Another research focused on antimicrobial activities revealed that certain piperazine derivatives exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.

ADMET Properties

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of similar compounds suggests favorable characteristics for drug development. Understanding these properties is crucial for assessing the therapeutic viability of new derivatives based on the piperidine scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.